1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide
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Overview
Description
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide is a chemical compound that contains a cyclopentane ring substituted with a cyano group and a carboxamide group The compound also features a 2-ethylphenyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
The synthesis of 1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-ethylphenylamine with cyclopentanone to form an intermediate, which is then treated with cyanogen bromide to introduce the cyano group. The reaction conditions typically involve the use of a solvent such as ethanol and a base like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace these groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted cyclopentane derivatives.
Scientific Research Applications
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide has several scientific research applications:
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique structural features make it valuable in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
1-cyano-N-(2-methylphenyl)cyclopentane-1-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group on the phenyl ring. The difference in substituents can lead to variations in chemical reactivity and biological activity.
1-cyano-N-(2-phenyl)cyclopentane-1-carboxamide: Lacking the ethyl group, this compound may exhibit different physical and chemical properties, affecting its applications and effectiveness in various contexts.
Properties
IUPAC Name |
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-12-7-3-4-8-13(12)17-14(18)15(11-16)9-5-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKOBHLADWECJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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